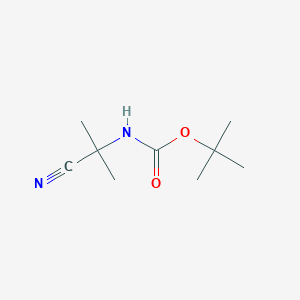

tert-Butyl (2-cyanopropan-2-yl)carbamate

Overview

Description

“tert-Butyl (2-cyanopropan-2-yl)carbamate” is a chemical compound with the molecular formula C9H16N2O2 . It is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (2-cyanopropan-2-yl)carbamate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) . Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (2-cyanopropan-2-yl)carbamate” is 184.24 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . The topological polar surface area is 62.1 Ų .Scientific Research Applications

Chemoselective N-tert-Butoxycarbonylation Reagent

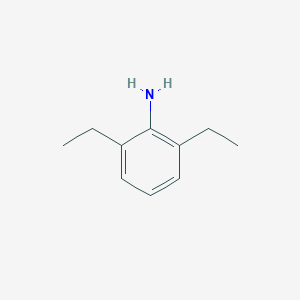

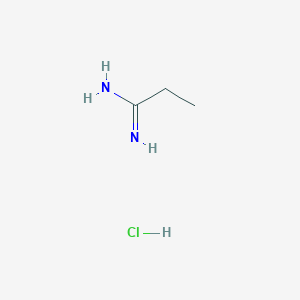

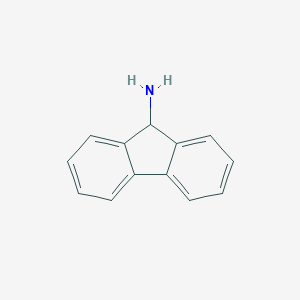

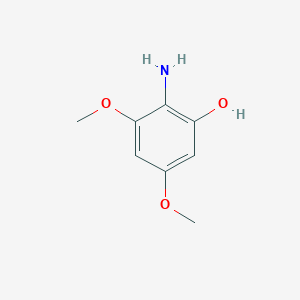

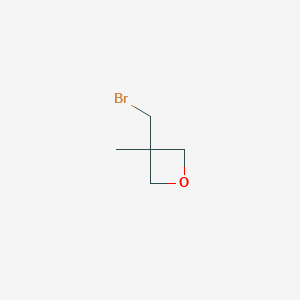

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a green and chemoselective N-tert-butoxycarbonylation reagent. It demonstrates remarkable effectiveness in selectively protecting aromatic and aliphatic amines. The reaction proceeds under mild, environmentally friendly conditions, yielding high yields within just one hour. Additionally, the Boc carrier is easily recyclable, making it promising for industrial production .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Application: In organic synthesis, this compound participates in the palladium-catalyzed synthesis of N-Boc-protected anilines. By using tert-butyl carbamate, chemists can efficiently introduce Boc (tert-butoxycarbonyl) protecting groups onto aromatic amines. These protected anilines serve as versatile intermediates in various synthetic pathways .

Tetrasubstituted Pyrrole Synthesis

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate plays a crucial role in the synthesis of tetrasubstituted pyrroles. These pyrroles are functionalized with ester or ketone groups at the C-3 position. The compound’s reactivity allows for the construction of complex pyrrole frameworks, which find applications in medicinal chemistry and materials science .

Skin Permeation Studies

Application: Researchers utilize tert-butyl (2-cyanopropan-2-yl)carbamate in skin permeation studies. Its Log Kp (skin permeation coefficient) of -6.68 cm/s indicates its ability to penetrate the skin. Understanding skin permeation properties is crucial for designing transdermal drug delivery systems.

CNS Permeability

Application: This compound exhibits blood-brain barrier (BBB) permeability, making it relevant for central nervous system (CNS) drug development. Its high gastrointestinal (GI) absorption further enhances its potential as a CNS-active compound.

Chemical Reagent and Organic Building Block

Application: tert-Butyl (2-cyanopropan-2-yl)carbamate serves as a valuable chemical reagent and organic building block. Researchers can incorporate it into diverse synthetic routes to access more complex molecules. Its solubility in polar solvents like methylene chloride and chloroform facilitates its use in various reactions .

properties

IUPAC Name |

tert-butyl N-(2-cyanopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGXCVOTKUOLHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-cyanopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)